

Technical Support Center: Mitigating Corrosion in Sulfur Trioxide Applications

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Compound of Interest

Compound Name: Sulfur trioxide

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **sulfur trioxide** (SO₃). The information is designed to help mitigate corrosion issues encountered during experiments and handling.

Section 1: Troubleshooting Guide

This section addresses specific corrosion-related problems in a question-and-answer format.

Question: We are observing unexpected corrosion (pitting, discoloration) on our 316L stainless steel reactor vessel after our sulfonation process. The system is supposed to be anhydrous. What could be the cause?

Answer: Even trace amounts of moisture can lead to significant corrosion. **Sulfur trioxide** reacts violently with water to form highly corrosive sulfuric acid (H₂SO₄)[1].

- **Moisture Ingress:** The most likely cause is the introduction of moisture into your system. This can happen through small leaks in fittings, contaminated starting materials, or ingress of humid air during transfers.
- **Dew Point Corrosion:** If any part of your system's surface temperature drops below the sulfuric acid dew point, condensation of highly corrosive acid will occur. This is a common issue in exhaust lines or unheated sections of the apparatus[2]. The dew point temperature increases with higher concentrations of SO₃ and water vapor in the gas phase.

- **Contaminants:** The presence of chlorides or other impurities can accelerate corrosion, particularly pitting, in stainless steels.

Question: Our carbon steel storage tank for liquid SO₃ is showing accelerated corrosion, and we've noticed an increase in pressure. What is happening?

Answer: This situation could indicate several critical issues:

- **Moisture Contamination:** As with stainless steel, moisture contamination will lead to the formation of sulfuric acid, which is corrosive to carbon steel. The reaction of the acid with the steel produces hydrogen gas (H₂), which would account for the pressure increase[3].
- **Temperature Fluctuations:** Liquid SO₃ should be stored within a specific temperature range (typically 35-41°C or 95-105°F) to prevent freezing and polymerization[1]. If the temperature drops, solid polymers of SO₃ can form. If heating is not uniform upon remelting, a rapid increase in vapor pressure can occur, leading to over-pressurization. This is sometimes referred to as an "alpha explosion"[1]. Localized hot spots from heating coils can also accelerate corrosion.
- **Protective Layer Disruption:** Carbon steel's resistance to concentrated sulfuric acid and oleum relies on the formation of a protective iron sulfate (FeSO₄) layer[4]. High flow velocities or turbulence can strip away this layer, exposing fresh metal to rapid attack[3].

Question: We are using a new batch of a raw organic material in our sulfonation reaction and are suddenly seeing severe corrosion. Why would this happen?

Answer: The new batch of raw material is the most probable source of the issue.

- **Water Content:** The new material may have a higher water content than previous batches. It is crucial to verify the water content of all reagents before introducing them into a dry SO₃ system.
- **Impurities:** The raw material could contain corrosive impurities such as chlorides.
- **Exothermic Reaction:** Sulfonation reactions are highly exothermic. A change in the purity or concentration of the starting material could lead to a more vigorous reaction, causing temperature spikes that increase corrosion rates.

Section 2: Frequently Asked Questions (FAQs)

What is the primary cause of corrosion when working with **sulfur trioxide**?

The primary cause of corrosion is the reaction of **sulfur trioxide** with moisture (water) to form sulfuric acid (H_2SO_4). Pure, anhydrous **sulfur trioxide** is significantly less corrosive to many common materials of construction^[1].

How can I minimize moisture in my SO_3 system?

- Use high-purity, anhydrous starting materials.
- Dry all equipment thoroughly before use.
- Purge the system with a dry inert gas (e.g., nitrogen) before introducing SO_3 .
- Maintain a slight positive pressure with a dry inert gas to prevent air ingress.
- Use high-integrity fittings and seals to prevent leaks.

What are the recommended materials for handling **sulfur trioxide**?

- Dry SO_3 : For anhydrous **sulfur trioxide**, carbon steel and stainless steels (like 304L and 316L) are commonly used.
- Wet SO_3 or Sulfuric Acid/Oleum: In the presence of moisture, more resistant materials are necessary. These include high-silicon cast iron, various nickel-based alloys (e.g., Alloy 20, Hastelloy C-276), and certain fluoroplastics like PTFE^{[1][4]}. The choice of material depends heavily on the concentration of sulfuric acid, temperature, and the presence of other corrosive species.

What is passivation, and is it necessary for stainless steel in SO_3 service?

Passivation is a chemical treatment that removes free iron from the surface of stainless steel and promotes the formation of a protective chromium oxide layer, enhancing its corrosion resistance^{[5][6]}. It is a recommended practice for stainless steel equipment intended for SO_3 or sulfuric acid service to ensure maximum corrosion resistance. The procedure typically involves

cleaning the surface followed by immersion in an acid bath, such as nitric acid or citric acid[7]
[8].

What is dew point corrosion and how can it be prevented?

Dew point corrosion occurs when a gas containing SO_3 and water vapor cools to a temperature at which sulfuric acid condenses on equipment surfaces[2]. This condensed acid is extremely corrosive. To prevent it, maintain the surface temperature of all equipment above the sulfuric acid dew point. This can be achieved through proper insulation and heating (heat tracing) of vessels and piping.

Section 3: Data Presentation

The following tables summarize corrosion rate data for various materials in sulfuric acid and oleum, which are directly relevant to corrosion issues with **sulfur trioxide** in the presence of moisture. Data for pure, anhydrous **sulfur trioxide** is less common in open literature, as corrosion rates are generally low under such conditions.

Table 1: Corrosion Rates of Carbon Steel in Concentrated Sulfuric Acid

H ₂ SO ₄ Concentration (%)	Temperature (°C)	Flow Rate (m/s)	Corrosion Rate (mm/year)
93.5	33	2.0	1.27
98	33	2.0	0.74
70	24	-	< 0.5
70	107	-	~5.0
98	24	-	~0.13
98	107	-	< 5.0
Data synthesized from IBP1218_09[9]			

Table 2: Corrosion Rates of Austenitic Stainless Steels in Concentrated Sulfuric Acid

Alloy	H ₂ SO ₄ Concentration (%)	Temperature (°C)	Flow Rate (m/s)	Corrosion Rate (mm/year)
UNS S30400 (304)	92.5	30	2.1	0.13
UNS S30400 (304)	98	30	2.1	0.05
UNS S31600 (316)	92.5	30	2.1	0.10
UNS S31600 (316)	98	30	2.1	0.03
Data synthesized from IBP1218_09[9]				

Table 3: General Material Compatibility with **Sulfur Trioxide** and Oleum

Material	Dry SO ₃	Wet SO ₃ / Oleum	Comments
Carbon Steel	Good	Fair to Poor	Relies on a protective sulfate layer; susceptible to velocity effects and moisture[4].
Stainless Steel (304, 316)	Excellent	Moderate	Good resistance to concentrated acid at low temperatures; pitting can occur with contaminants[1].
Alloy 20	Excellent	Excellent	Designed for sulfuric acid service over a wide range of concentrations and temperatures.
Hastelloy C-276	Excellent	Excellent	High-performance alloy for severe corrosive environments.
PTFE (Teflon®)	Excellent	Excellent	The only known resistant plastic material for this service[1].
Other Plastics (PVC, FRP)	Not Recommended	Not Recommended	Readily attacked and unsuitable[1].

Section 4: Experimental Protocols

Protocol 1: Laboratory Immersion Corrosion Testing

This protocol is adapted from ASTM G31, "Standard Practice for Laboratory Immersion Corrosion Testing of Metals," and is intended for evaluating the corrosion resistance of metal coupons to liquid **sulfur trioxide** or oleum.

1. Specimen Preparation: a. Obtain representative metal coupons (e.g., 316L stainless steel, carbon steel) with known surface area. b. Prepare the surface of each coupon by grinding with 120-grit abrasive paper or as specified by the test plan. c. Clean the specimens thoroughly with a suitable solvent (e.g., acetone) in an ultrasonic bath to remove any grease or oil. d. Dry the specimens and measure their initial mass to a precision of 0.1 mg.
2. Test Setup: a. Use a glass reaction vessel with a lid that has ports for a condenser, inert gas inlet, and specimen suspension. b. The entire apparatus must be placed in a fume hood with appropriate scrubbing capabilities. c. Suspend the specimens in the vessel using glass hooks or PTFE thread so they are fully immersed and not in contact with each other or the vessel walls. d. The test solution (stabilized liquid SO_3 or oleum) should be carefully transferred into the reaction vessel under a dry, inert atmosphere (e.g., nitrogen). e. The volume of the corrosive solution should be sufficient to avoid significant changes in corrosivity during the test, with a recommended ratio of solution volume to specimen surface area of at least 20 mL/cm².
3. Test Conditions: a. Maintain the vessel at the desired test temperature using a constant temperature bath. b. Maintain a slow purge of dry inert gas over the liquid to prevent moisture ingress. c. The duration of the test will depend on the material and corrosivity of the environment but typically ranges from 24 to 240 hours.
4. Post-Test Evaluation: a. At the end of the test, carefully remove the specimens. b. Clean the specimens according to ASTM G1 procedures to remove corrosion products without removing a significant amount of the base metal. For iron-based alloys, this may involve immersion in a solution of inhibited hydrochloric acid. c. Rinse, dry, and re-weigh the specimens to determine the mass loss. d. Calculate the corrosion rate in millimeters per year (mm/yr) using the formula: $\text{Corrosion Rate} = (K \times W) / (A \times T \times D)$ Where: $K = 8.76 \times 10^4$, W = mass loss in grams, A = surface area in cm², T = exposure time in hours, and D = density in g/cm³. e. Visually inspect the specimens for signs of localized corrosion such as pitting or crevice corrosion.

Protocol 2: Passivation of Stainless Steel Equipment

This protocol provides a general procedure for the passivation of 316L stainless steel components for SO_3 or sulfuric acid service.

1. Degreasing and Cleaning: a. Thoroughly clean all surfaces to remove any oils, grease, and other contaminants. This can be done using an alkaline cleaner in an ultrasonic bath for smaller

components or by circulating a cleaning solution for larger systems. b. Rinse thoroughly with deionized water until the rinse water runs clear and shows a neutral pH.

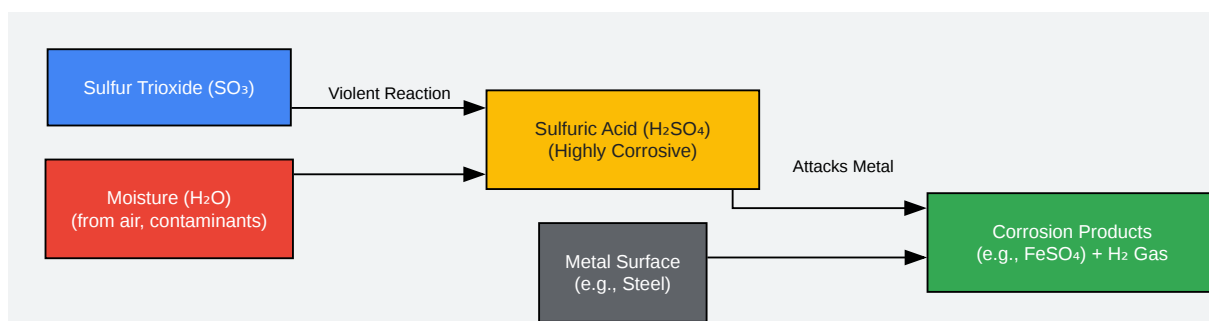
2. Acid Passivation Bath: a. Prepare a passivation solution. A common solution is 20-25% by volume nitric acid in deionized water. For enhanced oxidizing potential, 2.5% by weight of sodium dichromate can be added[7]. Alternatively, a 4-10% by weight citric acid solution can be used as a safer, more environmentally friendly option[5]. b. Immerse the stainless steel components in the passivation bath. For larger systems, the solution can be circulated through the equipment. c. Maintain the bath at a specified temperature (e.g., 49-60°C or 120-140°F for nitric acid solutions) for a duration of at least 20-30 minutes[7].

3. Rinsing and Drying: a. After the passivation treatment, remove the components and rinse them thoroughly with deionized water. A final neutralization rinse with a dilute sodium hydroxide solution may be used, followed by a final deionized water rinse. b. Dry the components completely using a stream of clean, dry air or nitrogen.

4. Verification (Optional but Recommended): a. The effectiveness of passivation can be tested using methods described in ASTM A967, such as a water immersion test or a copper sulfate test, to ensure no free iron remains on the surface.

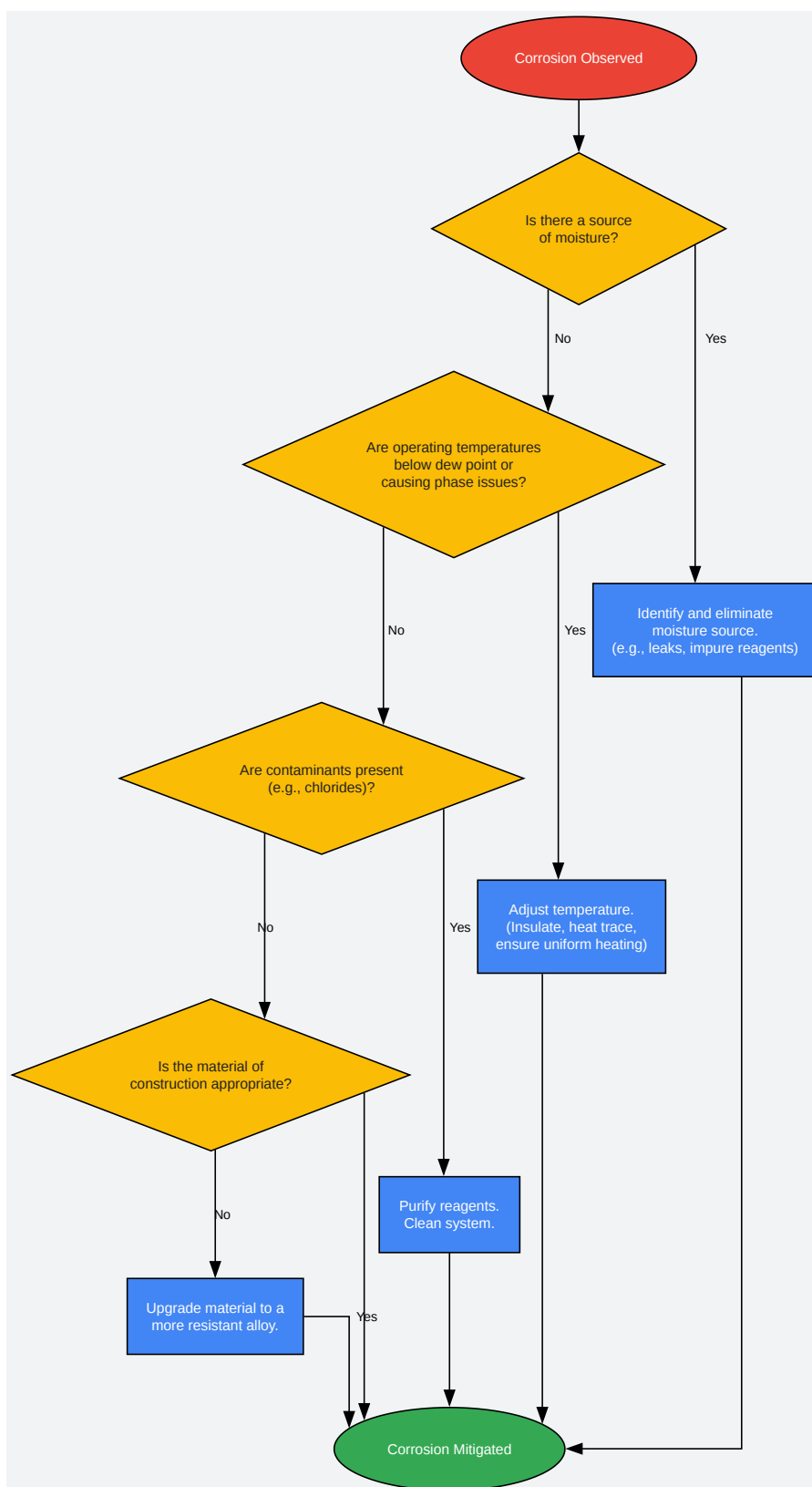
Section 5: Visualizations

The following diagrams illustrate key concepts related to **sulfur trioxide** corrosion.



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Caption: The fundamental corrosion mechanism of **sulfur trioxide**.



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Caption: A logical workflow for troubleshooting corrosion issues.

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